

Characterization of Alnusonol: Application Notes on 1H and 13C NMR Spectral Data

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) spectral data for the natural product **Alnusonol**, a diarylheptanoid isolated from plants of the Alnus genus. The comprehensive 1H and 13C NMR data presented herein are essential for the structural elucidation and characterization of this compound, serving as a critical reference for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

Alnusonol, a diarylheptanoid characterized by a 1,7-diphenylheptane skeleton, has been identified as a constituent of various Alnus species. The structural confirmation and purity assessment of **Alnusonol** heavily rely on spectroscopic techniques, with 1H and 13C NMR spectroscopy being the most powerful tools for providing detailed atomic-level structural information. This document summarizes the key NMR spectral data for **Alnusonol** and provides standardized protocols for its characterization.

1H and 13C NMR Spectral Data for Alnusonol

The following tables summarize the assigned 1H and 13C NMR chemical shifts for **Alnusonol**. The data is compiled from scientific literature and represents the characteristic spectral signature of the molecule.

Table 1: 1H NMR Spectral Data of Alnusonol (500 MHz, CDCl3)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	2.78	t	7.5
4	2.78	t	7.5
5	3.82	m	
6	1.75	m	_
8	1.75	m	_
9	2.60	t	7.7
10	2.60	t	7.7
1'-OH	5.51	br s	
2'-OH	5.51	br s	
1"-OH	5.45	br s	_
2"-OH	5.45	br s	_
4'	6.78	d	8.0
5'	6.78	d	8.0
7'	6.64	d	2.0
8'	6.64	d	2.0
4"	6.78	d	8.0
5"	6.78	d	8.0
7"	6.64	d	2.0
8"	6.64	d	2.0

Table 2: 13C NMR Spectral Data of Alnusonol (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	
1	211.9	
2	45.4	
3	29.9	
4	45.4	
5	70.9	
6	40.0	
7	30.5	
1'	134.0	
2'	134.0	
3'	143.5	
4'	115.5	
5'	143.5	
6'	115.5	
7'	115.8	
8'	121.4	
1"	134.0	
2"	134.0	
3"	143.5	
4"	115.5	
5"	143.5	
6"	115.5	
7"	115.8	
8"	121.4	



Experimental Protocols

The following protocols outline the standard procedures for obtaining high-quality 1H and 13C NMR spectra of **Alnusonol**.

Protocol 1: Sample Preparation

- Sample Purity: Ensure the isolated **Alnusonol** is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for the NMR analysis of diarylheptanoids like **Alnusonol**. Other deuterated solvents such as methanol-d₄ (CD₃OD) or acetone-d₆ ((CD₃)₂CO) may also be used depending on the sample's solubility and the desired chemical shift dispersion.
- Sample Concentration: Dissolve approximately 5-10 mg of purified Alnusonol in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing 1H and 13C chemical shifts to 0.00 ppm. Modern NMR instruments can also reference the spectra to the residual solvent peak.

Protocol 2: NMR Data Acquisition

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral resolution and sensitivity.
- 1H NMR Acquisition Parameters:
 - Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).
 - Spectral Width: Typically 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds to ensure full relaxation of protons.

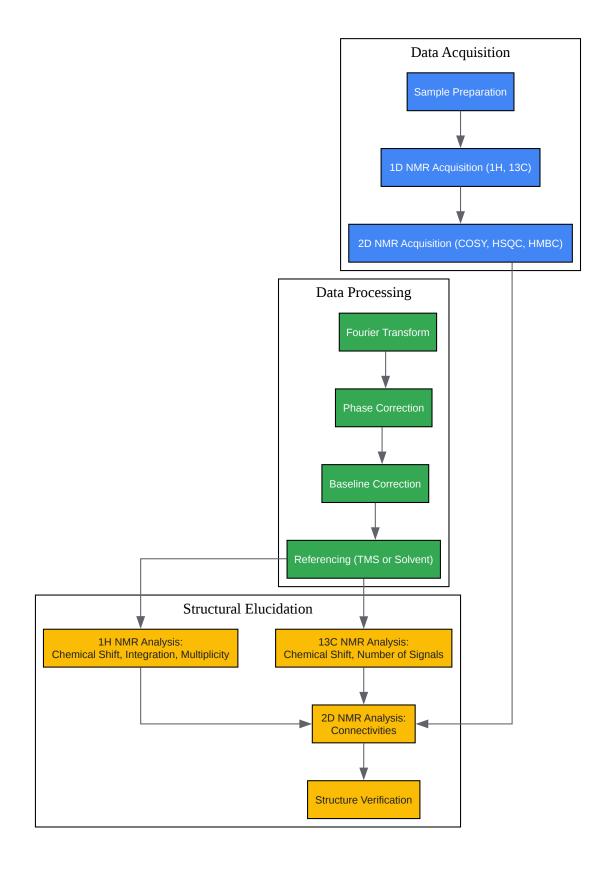


- Number of Scans: 16-64 scans are usually sufficient for a sample of this concentration.
- 13C NMR Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled pulse sequence with Nuclear Overhauser
 Effect (NOE) (e.g., zgpg30 on Bruker instruments).
 - Spectral Width: Typically 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is required for 13C NMR due to the low natural abundance of the 13C isotope.
- 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):
 - COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between 1H and 13C nuclei, which is crucial for assigning quaternary carbons and connecting different spin systems.

Data Processing and Interpretation Workflow

The following diagram illustrates the logical workflow for the processing and interpretation of NMR data for the characterization of **Alnusonol**.





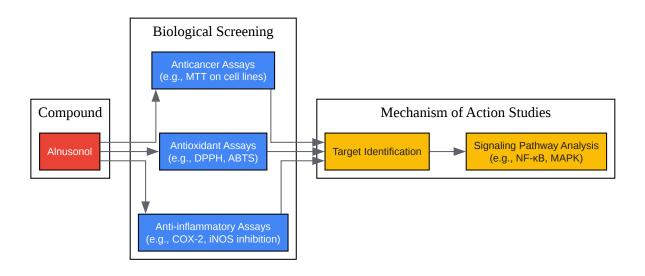
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NMR Data Processing and Interpretation Workflow



Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by **Alnusonol** are a subject of ongoing research, diarylheptanoids, in general, have been investigated for their potential biological activities, including anti-inflammatory and antioxidant effects. The logical relationship for investigating these properties is outlined below.



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To cite this document: BenchChem. [Characterization of Alnusonol: Application Notes on 1H and 13C NMR Spectral Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1643539#1h-and-13c-nmr-spectral-data-for-alnusonol-characterization]

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